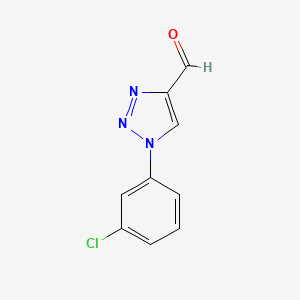

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKKYDRKBXSEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50581798 | |

| Record name | 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825635-27-6 | |

| Record name | 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step processThe reaction typically requires a copper(I) catalyst and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications, focusing on medicinal chemistry, agricultural chemistry, and materials science.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde possesses noteworthy activity against various bacterial strains and fungi. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis.

- Research Findings : A study conducted by researchers at a leading university found that 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways .

Enzyme Inhibition

Triazoles are recognized for their ability to act as enzyme inhibitors. This compound has been studied for its inhibitory effects on certain enzymes involved in disease processes.

- Example : Research indicated that 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism and is a target for antifolate drugs .

Pesticidal Activity

The compound's structure suggests potential applications as a pesticide or herbicide. Its efficacy against pests can be attributed to its ability to disrupt biological processes in target organisms.

- Field Trials : In agricultural settings, trials have shown that formulations containing 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde effectively reduce pest populations while minimizing harm to beneficial insects .

Plant Growth Regulation

There is emerging evidence that triazoles can act as plant growth regulators. This compound may enhance plant growth by modulating hormone levels.

- Research Insight : A study found that treatment with this triazole derivative improved root development and increased resistance to drought stress in certain crops .

Synthesis of Coordination Complexes

The ability of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde to form coordination complexes with transition metals opens avenues for materials science applications.

- Example : Researchers synthesized metal-organic frameworks (MOFs) using this compound as a ligand. These MOFs demonstrated enhanced gas adsorption properties, making them suitable for applications in gas storage and separation technologies .

Photoluminescent Materials

The incorporation of triazole derivatives into polymer matrices has been explored for developing photoluminescent materials.

- Findings : Studies indicated that polymers doped with 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibited significant luminescence under UV light, suggesting potential uses in optoelectronic devices .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, contributing to its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The substituent type and position on the phenyl ring significantly impact the electronic and steric properties of triazole carbaldehydes. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Position : Meta-substituted derivatives (3-Cl, 3-F, 3-Br) exhibit distinct electronic effects compared to para-substituted analogs (4-Cl). For example, the 3-chloro group in the target compound may create a dipole moment that enhances interactions with hydrophobic enzyme pockets .

- Fluorine, while smaller, enhances metabolic stability .

- Steric Effects : Bulky groups like 4-methylbenzyl () reduce reactivity at the aldehyde group, favoring selective reactions in multi-step syntheses.

Physicochemical Properties

- Solubility : The aldehyde group confers moderate polarity, but lipophilic substituents (e.g., 3-Br, 3,4-diCl) reduce aqueous solubility.

- Stability : Electron-withdrawing groups (Cl, F) stabilize the aldehyde against nucleophilic attack, whereas electron-donating groups (e.g., methyl in ) may increase susceptibility to oxidation.

Biological Activity

1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of various studies aimed at understanding its mechanisms and efficacy.

Chemical Structure and Properties

- Chemical Formula : C₉H₆ClN₃O

- Molecular Weight : 207.62 g/mol

- CAS Number : 113934-27-3

- SMILES Notation : Clc1ccc(cc1)-n2cc(C=O)nn2

Biological Activity Overview

The biological activity of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety often exhibit significant antimicrobial activity. A study highlighted that derivatives of 1,2,3-triazoles demonstrated potent activity against Mycobacterium tuberculosis. Specifically, it was noted that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 2.5 µg/mL, indicating strong anti-tubercular properties .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | 2.5 | Mycobacterium tuberculosis |

| 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | 2.5 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown IC50 values in the low micromolar range against several cancer cell lines such as HCT116 and MCF-7 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis |

| MCF-7 | 4.76 | ROS accumulation and mitochondrial dysfunction |

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. SAR studies indicate that modifications on the phenyl ring significantly affect both antimicrobial and anticancer activities. For example, the presence of electron-withdrawing groups like chlorine enhances the compound's efficacy against pathogens .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

-

Study on Anti-Tuberculosis Activity :

- Researchers synthesized a series of N-substituted phenyl triazoles and tested their anti-tubercular activity.

- The study found that specific substitutions on the phenyl ring led to enhanced activity against Mycobacterium tuberculosis.

- Anticancer Evaluation :

Q & A

Basic: What are the standard synthetic routes for 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a halogenated precursor (e.g., 5-chloro-1-aryl-pyrazole-4-carbaldehyde) with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce substituents . For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the 1,2,3-triazole core, followed by functionalization of the aldehyde group . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading, and temperature) is critical to improve yields, as steric hindrance from the 3-chlorophenyl group may slow kinetics.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the triazole ring structure, aldehyde proton (δ ~9.5–10.0 ppm), and chlorophenyl substituents.

- X-ray Crystallography : To resolve molecular conformation, bond angles, and non-covalent interactions (e.g., π-stacking in triazoles) .

- FT-IR : Verification of the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity)?

Methodological Answer:

Discrepancies often arise from incomplete solvation models or overlooked intermolecular interactions. To address this:

Validate Computational Models : Use crystallographic data (e.g., bond lengths, torsion angles) to refine density functional theory (DFT) calculations .

Assess Solvent Effects : Conduct molecular dynamics (MD) simulations in explicit solvent to model hydration or π-π stacking interactions that influence bioactivity .

Experimental Validation : Perform enzyme inhibition assays (e.g., α-glycosidase) to test whether the aldehyde group forms Schiff bases with target proteins, as suggested for related triazoles .

Advanced: What strategies optimize regioselectivity during triazole ring functionalization?

Methodological Answer:

Regioselectivity in triazole derivatives is influenced by steric and electronic factors:

- Catalyst Design : Use Ru- or Ir-based catalysts for "click" reactions to favor 1,4-disubstituted triazoles over 1,5-isomers.

- Protecting Groups : Temporarily block the aldehyde group with acetals to prevent side reactions during chlorophenyl substitution .

- Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) can favor the thermodynamically less stable but desired regioisomer .

Basic: How is the aldehyde group exploited in downstream applications?

Methodological Answer:

The aldehyde moiety serves as a versatile handle for:

- Schiff Base Formation : React with primary amines to generate imine-linked conjugates for drug delivery or enzyme inhibition studies .

- Reduction/Acylation : Convert to hydroxymethyl (via NaBH₄) or ester derivatives (via acid chlorides) to modulate solubility or bioavailability .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The 3-chlorophenyl group enhances electrophilicity at the triazole ring, potentially increasing binding affinity to enzymes like α-glycosidase .

- Comparative Studies : Replace chlorine with fluorine or methyl groups to assess how steric bulk vs. electronic effects alter activity. For example, trifluoromethyl groups in pyrazole analogs show enhanced metabolic stability .

- Crystallographic Analysis : Compare hydrogen-bonding networks and π-π interactions in derivatives to rationalize activity trends .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with the aldehyde or chlorinated aromatic groups.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates.

- Waste Disposal : Quench reactive aldehyde groups with bisulfite before disposal to prevent unintended reactions .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization : Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., triazole cyclization).

- Catalyst Recycling : Immobilize Cu or Ru catalysts on silica or magnetic nanoparticles to reduce metal leaching .

- Byproduct Analysis : Employ LC-MS or in situ IR to identify side products (e.g., over-oxidation of the aldehyde) and adjust stoichiometry .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use software like SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., α-glycosidase) to prioritize derivatives for synthesis .

Advanced: How do tautomeric forms (1H- vs. 2H-triazole) influence reactivity?

Methodological Answer:

- Tautomer Stability : 1H-triazoles are generally more stable, but 2H-forms (e.g., 2-phenyl derivatives) show enhanced bioactivity due to altered dipole moments .

- Spectroscopic Differentiation : Use ¹⁵N NMR or X-ray crystallography to distinguish tautomers, as 2H-triazoles exhibit distinct NOE correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.